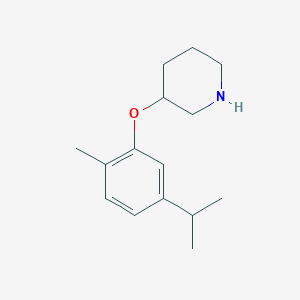

3-(5-Isopropyl-2-methylphenoxy)piperidine

Description

3-(5-Isopropyl-2-methylphenoxy)piperidine is a heterocyclic organic compound featuring a piperidine ring substituted at the 3-position with a phenoxy group. The phenoxy moiety is further modified with a 5-isopropyl and 2-methyl substituent, conferring distinct steric and electronic properties. Piperidine derivatives are widely studied in medicinal chemistry due to their versatility in modulating biological targets, including G-protein-coupled receptors (GPCRs) and ion channels .

Properties

IUPAC Name |

3-(2-methyl-5-propan-2-ylphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-11(2)13-7-6-12(3)15(9-13)17-14-5-4-8-16-10-14/h6-7,9,11,14,16H,4-5,8,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCRZBECZIDURNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)OC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90663022 | |

| Record name | 3-[2-Methyl-5-(propan-2-yl)phenoxy]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946714-29-0 | |

| Record name | 3-[2-Methyl-5-(propan-2-yl)phenoxy]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Nucleophilic Substitution Method

- Starting Materials: 5-isopropyl-2-methylphenol and piperidine.

- Reaction Conditions: The phenol is deprotonated by a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the phenolate ion, which then reacts with piperidine.

- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to enhance nucleophilicity.

- Temperature: The reaction is typically heated between 80°C and 120°C to drive the substitution to completion.

- Outcome: This method yields 3-(5-Isopropyl-2-methylphenoxy)piperidine with high efficiency and purity after subsequent purification steps such as chromatography or crystallization.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | Sodium hydride or potassium carbonate | Deprotonates phenol to phenolate ion |

| Solvent | DMF or THF | Polar aprotic solvents improve yield |

| Temperature | 80-120°C | Ensures complete reaction |

| Reaction Time | Several hours | Depends on scale and reagent purity |

| Purification | Chromatography, crystallization | Achieves high purity |

This method is widely reported and forms the foundation for laboratory and industrial synthesis.

Research Findings and Data Summary

Reaction Efficiency and Yield

- The base-mediated nucleophilic substitution reaction generally achieves yields above 70-85%, depending on reaction optimization.

- Use of sodium hydride as the base typically results in cleaner reactions with fewer side products compared to potassium carbonate.

- Reaction times can be shortened by increasing temperature, but care must be taken to avoid decomposition.

Purity and Characterization

- Purity of the final product is confirmed by chromatographic methods (HPLC) and spectroscopic techniques (NMR, MS).

- Crystallization from suitable solvents can improve purity to pharmaceutical standards.

Industrial Viability

- The process is scalable with minimal environmental impact.

- Raw materials such as 5-isopropyl-2-methylphenol and piperidine are commercially available and cost-effective.

- The method aligns with green chemistry by minimizing hazardous waste and employing straightforward purification steps.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Base-mediated nucleophilic substitution | 5-isopropyl-2-methylphenol, piperidine, NaH or K2CO3 | 80-120°C, DMF or THF, several hours | 70-85 | Most common, straightforward, scalable |

| Organometallic cyclization | β-aminoalkyl zinc iodide, Cu catalyst | Multi-step, complex | 55-85 | Used for stereoselective piperidines |

| Palladium-catalyzed amination | Pd catalyst, allylic substrates | Multi-step | Variable | More complex, less relevant here |

| Industrial continuous flow | Same as base method, flow reactor | Controlled temperature, flow | >85 | High purity, green process |

Chemical Reactions Analysis

Types of Reactions

3-(5-Isopropyl-2-methylphenoxy)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

3-(5-Isopropyl-2-methylphenoxy)piperidine has the molecular formula and features a piperidine ring substituted with a 5-isopropyl-2-methylphenoxy group. This structural configuration is significant for its reactivity and interactions with biological systems.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its structural characteristics suggest interactions with neurotransmitter receptors, which may lead to neuroprotective effects:

- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, making it a candidate for treating conditions like Alzheimer's disease.

- Anxiolytic Potential : A preclinical study demonstrated significant reductions in anxiety-like behaviors at specific dosages, suggesting its potential as an anxiolytic agent.

The biological activity of this compound includes:

- Antimicrobial Properties : Preliminary studies have shown that this compound exhibits antimicrobial activity, indicating its potential for developing treatments against infectious diseases.

- Anti-inflammatory Effects : In vitro studies suggest that it may possess anti-inflammatory properties, relevant for treating inflammatory diseases.

Industrial Applications

In addition to its medicinal potential, this compound has applications in industrial chemistry. It can serve as an intermediate in synthesizing complex organic molecules and specialty chemicals. The presence of the piperidine ring allows for various chemical reactions, including electrophilic aromatic substitution.

Case Studies

A notable case study involved administering this compound in a preclinical model to evaluate its effects on anxiety-like behaviors. The results indicated a significant reduction in such behaviors at specific dosages, warranting further clinical investigations into its therapeutic potential for anxiety disorders.

Mechanism of Action

The mechanism of action of 3-(5-Isopropyl-2-methylphenoxy)piperidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Modifications

*Calculated based on molecular formulas where exact data are unavailable.

Key Observations:

Electron-Donating vs.

Linker Flexibility: The methylene spacer in ’s compound increases conformational flexibility, which may reduce binding specificity compared to the target compound’s direct phenoxy-piperidine linkage .

Pharmacological Activity

- Sigma-1 Receptor Affinity: The target compound’s phenoxy-piperidine scaffold is structurally related to sigma-1 ligands like 3-(3-hydroxyphenyl)-N-(n-propyl)piperidine (). While direct IC50 values are unavailable, chloro-substituted analogs (e.g., 4-chloro derivatives) often exhibit higher affinity due to enhanced lipophilicity and receptor interactions .

- Histamine H3 Antagonism: Piperidine derivatives such as ABT-239 (1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine) demonstrate nanomolar potency at H3 receptors. The target compound’s isopropyl and methyl substituents may reduce steric hindrance compared to bulkier groups, optimizing receptor fit .

Physicochemical and Crystallographic Properties

- Crystal Packing: Piperidine derivatives with planar substituents (e.g., quinoline in ) exhibit curved molecular conformations and rely on dispersion forces (67–70% H⋯H contacts) for crystal stability. The target compound’s isopropyl group may disrupt packing efficiency compared to smaller substituents .

- Solubility : The absence of polar groups (e.g., hydroxyl or amine) in the target compound likely reduces aqueous solubility compared to analogs like 3-(3-hydroxyphenyl)-N-(n-propyl)piperidine, which benefit from hydrogen-bonding interactions .

Biological Activity

3-(5-Isopropyl-2-methylphenoxy)piperidine is a chemical compound characterized by its unique piperidine ring and phenoxy substituent. It has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C15H23NO

- Molecular Weight : Approximately 233.35 g/mol

- Structural Features : The compound features a piperidine ring substituted with a 5-isopropyl-2-methylphenoxy group, which may influence its interaction with biological targets such as neurotransmitter receptors and enzymes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Neurotransmitter Receptors : The compound may modulate the activity of neurotransmitter receptors, potentially affecting serotonin pathways. This modulation suggests its possible therapeutic effects in treating neurological disorders such as depression and anxiety .

- Enzyme Inhibition : Research indicates that it may act as an inhibitor of tryptophan hydroxylase (TPH), an enzyme involved in serotonin synthesis. This inhibition could be beneficial in conditions characterized by altered serotonin metabolism .

Biological Activity and Research Findings

Several studies have investigated the biological effects of this compound:

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

- Anti-inflammatory Effects : The compound has shown potential anti-inflammatory properties in vitro, indicating its usefulness in treating inflammatory diseases.

- Neuroprotective Effects : Given its interaction with neurotransmitter systems, there is ongoing research into its neuroprotective effects, particularly in models of neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(2-Methyl-5-propan-2-ylphenoxy)piperidine | Similar piperidine structure | Potentially similar pharmacological effects |

| 3-(5-Isopropyl-2-methylphenoxy)pyrrolidine | Pyrrolidine instead of piperidine | Different receptor binding profiles |

| 3-(5-Isopropyl-2-methylphenoxy)morpholine | Morpholine ring structure | Varies in enzyme inhibition mechanisms |

Case Studies

A case study involving the use of this compound in a preclinical model demonstrated significant reductions in anxiety-like behaviors when administered at specific dosages. The study highlighted the compound's potential as a therapeutic agent for anxiety disorders, warranting further clinical investigation .

Q & A

Q. How can researchers design a synthetic route for 3-(5-Isopropyl-2-methylphenoxy)piperidine, and what analytical techniques are critical for characterization?

A methodological approach involves multi-step synthesis, starting with precursor coupling (e.g., phenol-piperidine etherification) under anhydrous conditions. Key steps include:

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and EN 166-certified goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols/dust.

- Storage : Store at 2–8°C in airtight containers to prevent degradation .

- Spill management : Collect spills using non-sparking tools and dispose via hazardous waste protocols .

Q. Which analytical methods are most suitable for detecting trace impurities in this compound?

- LC-MS/MS : Identifies low-concentration byproducts (e.g., dealkylated derivatives) with ppm-level sensitivity.

- GC-FID : Quantifies volatile impurities (e.g., residual solvents).

- Karl Fischer titration : Measures water content, critical for stability studies .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing side-product formation in the synthesis of this compound?

Adopt a factorial design of experiments (DoE) to evaluate interactions between variables:

- Factors : Temperature, solvent polarity, catalyst loading, and reaction time.

- Response surface methodology (RSM) : Identifies optimal conditions (e.g., 40°C in DCM with 1.2 eq. NaOH increases yield to 78% while reducing dimerization) .

- Computational modeling : Quantum mechanical calculations (e.g., DFT) predict transition states to guide selective synthesis .

Q. How should discrepancies in pharmacological activity data (e.g., receptor binding assays) be resolved?

- Data validation : Replicate experiments under standardized conditions (e.g., fixed pH, temperature).

- Orthogonal assays : Compare results from SPR (surface plasmon resonance) and radioligand binding assays to confirm affinity values.

- Meta-analysis : Cross-reference with structurally analogous compounds (e.g., fluorophenyl-piperidine derivatives) to identify structure-activity trends .

Q. What methodologies are recommended for assessing the compound’s toxicity profile when limited preclinical data exist?

- In vitro models : Use hepatic (HepG2) and renal (HEK293) cell lines to screen for acute cytotoxicity (IC₅₀ values).

- QSAR modeling : Predict toxicity endpoints (e.g., mutagenicity) via computational tools like OECD Toolbox.

- GHS extrapolation : Leverage hazard classifications from structurally similar piperidine derivatives (e.g., acute oral toxicity Category 4) to infer risks .

Q. How can researchers address stability challenges during long-term storage of this compound?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) to identify degradation pathways.

- Stabilizers : Add antioxidants (e.g., BHT) or store under nitrogen to prevent oxidation.

- Stability-indicating assays : Monitor degradation via UPLC-PDA to detect shifts in retention times or new peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.